molecular formula C15H20Cl2N2O3 B12122487 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Cat. No.: B12122487
M. Wt: 347.2 g/mol
InChI Key: CRBRFGCGIQMDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl and isopentylamino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichloroaniline, undergoes a reaction with a suitable acylating agent to form the dichlorophenyl intermediate.

    Introduction of the Isopentylamino Group: The intermediate is then reacted with isopentylamine under controlled conditions to introduce the isopentylamino group.

    Formation of the Oxobutanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl and isopentylamino groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
  • 4-((2,3-Difluorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
  • 4-((2,3-Dichlorophenyl)amino)-2-(methylamino)-4-oxobutanoic acid

Uniqueness

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

4-(2,3-dichloroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H20Cl2N2O3/c1-9(2)6-7-18-12(15(21)22)8-13(20)19-11-5-3-4-10(16)14(11)17/h3-5,9,12,18H,6-8H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

CRBRFGCGIQMDNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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